molecular formula C8H7ClFNO B13054786 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13054786
M. Wt: 187.60 g/mol
InChI Key: SZNCCISADORZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2

InChI Key

SZNCCISADORZFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)F)Cl)N

Origin of Product

United States

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